molecular formula C11H17O4P B8627437 Diethyl 2-hydroxybenzylphosphonate CAS No. 50375-72-9

Diethyl 2-hydroxybenzylphosphonate

Cat. No. B8627437
CAS RN: 50375-72-9
M. Wt: 244.22 g/mol
InChI Key: OXANJCRGVJNHTB-UHFFFAOYSA-N
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Patent
US07507509B2

Procedure details

38.4 g of 2-hydroxybenzylalcohol from TOKYO KASEI KOGYO Co., Ltd. and 80 ml of o-xylene were put in a reaction reservoir having a mixer, a thermometer and a dropping funnel. Under a nitrogen stream, 62.8 g of triethylphosphite were slowly dropped therein at 80° C., and the reaction therein is further performed for 1 hr at the same temperature. Then, the produced ethanol, o-xylene and unreacted triethyl phosphite were removed from the reaction by reduced-pressure distillation to prepare 66 g of 2-diethylhydroxybenzylphosphonate at a yield of 90%, having a boiling point of 120.0° C./1.5 mm Hg.
Quantity
38.4 g
Type
reactant
Reaction Step One
Quantity
62.8 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4]O.[CH2:10]([O:12][P:13]([O:17]CC)[O:14][CH2:15][CH3:16])[CH3:11]>CC1C=CC=CC=1C>[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][P:13](=[O:17])([O:14][CH2:15][CH3:16])[O:12][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
38.4 g
Type
reactant
Smiles
OC1=C(CO)C=CC=C1
Step Two
Name
Quantity
62.8 g
Type
reactant
Smiles
C(C)OP(OCC)OCC
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
CC=1C=CC=CC1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 80° C., and the reaction
CUSTOM
Type
CUSTOM
Details
Then, the produced ethanol, o-xylene and unreacted triethyl phosphite were removed from the reaction by reduced-pressure distillation
CUSTOM
Type
CUSTOM
Details
to prepare 66 g of 2-diethylhydroxybenzylphosphonate at a yield of 90%

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OC1=C(CP(OCC)(OCC)=O)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.